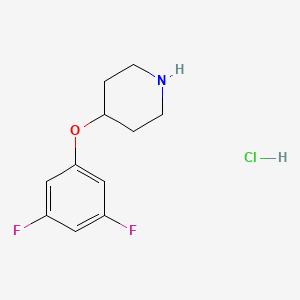

4-(3,5-Difluorophenoxy)piperidine hydrochloride

Description

Properties

IUPAC Name |

4-(3,5-difluorophenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO.ClH/c12-8-5-9(13)7-11(6-8)15-10-1-3-14-4-2-10;/h5-7,10,14H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IREBCQCJERZCRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC(=CC(=C2)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Therapeutic Potential of 3,5-Difluorophenoxy Piperidine Derivatives

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural alkaloids.[1][2][3][4] Its conformational flexibility and ability to be functionalized allow for precise three-dimensional arrangements of pharmacophoric groups, enhancing interactions with biological targets. This guide delves into a specific, highly promising subclass: 3,5-difluorophenoxy piperidine derivatives. The strategic incorporation of a 3,5-difluorophenyl ether moiety onto the piperidine core significantly modulates the molecule's physicochemical properties, including lipophilicity, metabolic stability, and hydrogen-bonding capacity. These modifications have unlocked potent and selective activities against key neurological targets, positioning these compounds as compelling candidates for next-generation therapeutics aimed at treating complex central nervous system (CNS) disorders. We will explore the synthetic rationale, mechanisms of action, and preclinical evidence that underscore the therapeutic potential of this unique chemical class.

Medicinal Chemistry and Synthetic Strategy

The therapeutic efficacy of a drug candidate is intrinsically linked to its molecular architecture. The design of 3,5-difluorophenoxy piperidine derivatives is a deliberate exercise in chemical optimization, aimed at enhancing target affinity while maintaining favorable drug-like properties.

Rationale for the 3,5-Difluoro Substitution

The choice of a difluorinated phenoxy group is not arbitrary. Fluorine atoms are powerful tools in modern drug design for several reasons:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine at positions susceptible to cytochrome P450-mediated oxidative metabolism can block these pathways, thereby increasing the compound's half-life and bioavailability.

-

Enhanced Binding Affinity: Fluorine can act as a weak hydrogen bond acceptor and engage in favorable electrostatic or orthogonal multipolar interactions with protein residues in the target's binding pocket, potentially increasing potency.

-

Modulation of Physicochemical Properties: The high electronegativity of fluorine can lower the pKa of nearby basic groups, such as the piperidine nitrogen. This alteration can influence a compound's solubility, membrane permeability, and off-target activity profile.

General Synthetic Pathways

The synthesis of these derivatives typically involves a multi-step sequence that builds the core scaffold and then introduces the key phenoxy ether. While numerous variations exist, a common approach involves two key stages: formation of the substituted piperidine core and subsequent etherification.

-

Piperidine Core Synthesis: A prevalent method for creating substituted piperidine rings is the catalytic hydrogenation of corresponding pyridine precursors.[1] This reaction can be tuned with different catalysts (e.g., PtO₂, Rh/C) to control stereochemistry, yielding specific cis or trans isomers.[1][5]

-

Ether Linkage Formation: The crucial C-O bond connecting the piperidine and the 3,5-difluorophenyl group is typically formed via a Williamson ether synthesis or a Mitsunobu reaction. A common strategy involves activating a hydroxyl group on the piperidine ring (e.g., converting it to a mesylate) followed by nucleophilic substitution by 3,5-difluorophenol.[6]

Caption: General synthetic workflow for 3,5-difluorophenoxy piperidine derivatives.

Mechanism of Action: Targeting Monoamine Systems

Preclinical research strongly indicates that 3,5-difluorophenoxy piperidine derivatives exert their primary effects by modulating monoamine neurotransmitter systems.[6] These systems, which include dopamine, serotonin, and norepinephrine, are fundamental to regulating mood, cognition, and motor control, and their dysregulation is implicated in numerous neurological and psychiatric disorders.[7][8]

Dopamine D4 Receptor Antagonism

A significant body of research has identified certain 3,5-difluorophenoxy piperidine analogs as potent and selective antagonists of the dopamine D4 receptor (D4R).[6] The D4 receptor is a G protein-coupled receptor highly expressed in brain regions associated with cognition and emotion, such as the prefrontal cortex and limbic system. As antagonists, these compounds bind to the D4 receptor without activating it, thereby blocking the downstream signaling initiated by dopamine. This mechanism is of high interest for treating disorders characterized by excessive dopaminergic activity or altered D4 receptor function.

Caption: D4 receptor antagonism by 3,5-difluorophenoxy piperidine derivatives.

Monoamine Reuptake Inhibition

The broader piperidine class is well-known for producing compounds that act as monoamine reuptake inhibitors (MRIs).[7] These drugs block the function of monoamine transporters (MATs), which include the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). By inhibiting these transporters, MRIs prevent the reabsorption of neurotransmitters from the synaptic cleft back into the presynaptic neuron. This action increases the concentration and duration of neurotransmitters in the synapse, enhancing signaling.[7] This is the primary mechanism of action for most antidepressant medications.[7][9] The specific substitutions on the 3,5-difluorophenoxy piperidine scaffold can tune the selectivity towards SERT, NET, or DAT, allowing for the development of drugs with tailored neurochemical profiles, such as selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs).[7]

Monoamine Oxidase (MAO) Inhibition

Another potential mechanism for piperidine-containing compounds is the inhibition of monoamine oxidase (MAO) enzymes.[10][11] MAO-A and MAO-B are responsible for degrading monoamine neurotransmitters within the cell.[9] Inhibiting these enzymes leads to higher intracellular levels of dopamine, serotonin, and norepinephrine, which can then be packaged into vesicles for release. MAO inhibitors are an established class of therapeutics for depression and Parkinson's disease.[9][12]

Therapeutic Applications and Preclinical Data

The unique mechanisms of action of 3,5-difluorophenoxy piperidine derivatives make them suitable for a range of therapeutic applications, primarily focused on CNS disorders.

Potential Indications

-

Psychiatric Disorders: Due to their potent activity at dopamine receptors and potential as monoamine reuptake inhibitors, these compounds are being investigated for schizophrenia, depression, and anxiety disorders.[6][7]

-

Neurodegenerative Diseases: By modulating dopamine signaling and potentially inhibiting MAO, these derivatives hold promise for treating symptoms of Parkinson's disease and other movement disorders.[10][12][13]

-

Cognitive Deficits: The role of the D4 receptor in the prefrontal cortex suggests that D4 antagonists could be beneficial for treating cognitive impairments associated with conditions like ADHD and schizophrenia.[7]

-

Oncology: While the primary focus is neuropharmacology, related difluorinated piperidine structures have shown anticancer properties. For example, 3,5-bis(2,4-difluorobenzylidene)-4-piperidone was found to inhibit pancreatic cancer growth by affecting Notch signaling and reducing angiogenesis.[14]

Preclinical Data Summary

Structure-activity relationship (SAR) studies have been crucial in optimizing the potency of these compounds. The following table summarizes representative data for a series of D4 receptor antagonists, illustrating the impact of subtle chemical modifications.[6]

| Compound ID | R Group (Phenoxy Substitution) | D4R Binding Affinity (Ki, nM) |

| 8b | 3,4-difluoro | 5.5 |

| 8c | 3-methyl | 13 |

| 9n | 3,4-difluoro | 46.8 |

| 9o | 3-fluoro | 85 |

| 7a | 4-fluoro | 140 - 320 |

| 7b | 3,4-difluoro | 140 - 320 |

Data sourced from a 2025 ChemRxiv preprint.[6] The Ki value represents the concentration of the compound required to inhibit 50% of the radioligand binding to the receptor; a lower Ki indicates higher binding affinity.

Key Experimental Protocol: Radioligand Binding Assay

To determine the binding affinity (Ki) of a novel compound for a specific receptor, such as the D4R, a competitive radioligand binding assay is the gold standard. This protocol provides a self-validating system to ensure accuracy and reproducibility.

Step-by-Step Methodology

-

Preparation of Cell Membranes:

-

Culture HEK293 cells stably expressing the human dopamine D4 receptor.

-

Harvest cells and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the cell membranes.

-

Resuspend the membrane pellet in the assay buffer and determine the protein concentration using a Bradford or BCA assay.

-

-

Competitive Binding Assay:

-

In a 96-well plate, add a constant concentration of a high-affinity radioligand (e.g., [³H]N-methylspiperone) to each well.[6]

-

Add increasing concentrations of the unlabeled test compound (the 3,5-difluorophenoxy piperidine derivative) to the wells.

-

To determine non-specific binding, add a high concentration of a known, non-radioactive D4 antagonist (e.g., haloperidol) to a set of control wells.

-

Add the prepared cell membranes to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.

-

Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding counts from all other measurements to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Experimental workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

The 3,5-difluorophenoxy piperidine scaffold represents a highly adaptable and promising platform for the development of novel CNS therapeutics. The strategic use of fluorine substitution enhances both the pharmacokinetic and pharmacodynamic properties of these molecules, leading to potent and selective agents, particularly as dopamine D4 receptor antagonists. The preclinical data are compelling, suggesting significant potential in treating a range of psychiatric and neurological disorders.

Future research should focus on several key areas:

-

Selectivity Profiling: Comprehensive screening against a broad panel of receptors, transporters, and enzymes is necessary to fully characterize the selectivity profile and identify potential off-target effects.

-

In Vivo Efficacy: Promising candidates must be advanced into relevant animal models of disease (e.g., models of psychosis, depression, or cognitive impairment) to validate in vivo efficacy.

-

Pharmacokinetic Optimization: Further refinement of the structure to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties will be critical for ensuring the compounds are viable clinical candidates.

-

Exploration of New Targets: The versatility of the piperidine scaffold suggests that derivatives could be designed to target other CNS proteins, expanding their therapeutic utility even further.[4]

By continuing to integrate rational drug design, advanced synthetic chemistry, and rigorous pharmacological evaluation, the full therapeutic potential of 3,5-difluorophenoxy piperidine derivatives can be realized, offering new hope for patients with challenging CNS conditions.

References

- Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. (2025). ChemRxiv.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- 3, 5-bis (2, 4-difluorobenzylidene)-4-piperidone, a novel compound that affects pancreatic cancer growth and angiogenesis. (2012).

- 4-(3,5-Difluorophenoxy)piperidine hydrochloride. BLD Pharm.

- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). Royal Society of Chemistry.

- Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. (2009).

- Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). MDPI.

- Pharmacological Applications of Piperidine Deriv

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). PubMed.

- Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (2023). MDPI.

- Monoamine reuptake inhibitor. Wikipedia.

- A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. (2022). PubMed.

- The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (2024).

- List of MAO inhibitors + Uses & Side Effects. (2024). Drugs.com.

- Natural based piperine derivatives as potent monoamine oxidase inhibitors: an in silico ADMET analysis and molecular docking studies. (2020).

- Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. (2022). PubMed.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Monoamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 8. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. drugs.com [drugs.com]

- 10. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Natural based piperine derivatives as potent monoamine oxidase inhibitors: an in silico ADMET analysis and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases [mdpi.com]

- 14. 3, 5-bis (2, 4-difluorobenzylidene)-4-piperidone, a novel compound that affects pancreatic cancer growth and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(3,5-Difluorophenoxy)piperidine Hydrochloride: A Key Building Block in Modern Medicinal Chemistry

Introduction

In the landscape of contemporary drug discovery, the strategic use of fluorinated building blocks has become a cornerstone of rational drug design. The introduction of fluorine atoms into lead compounds can profoundly influence their metabolic stability, lipophilicity, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles. Among the vast arsenal of fluorinated scaffolds, 4-(3,5-Difluorophenoxy)piperidine hydrochloride has emerged as a particularly valuable intermediate. Its unique combination of a flexible piperidine core, a conformationally influential ether linkage, and a metabolically robust difluorophenyl moiety makes it a sought-after component in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.

This technical guide provides a comprehensive overview of 4-(3,5-Difluorophenoxy)piperidine hydrochloride for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical identity, outline robust synthetic and analytical protocols, explore its applications in drug discovery, and provide essential safety and handling information.

Chemical Identity and Core Identifiers

A precise understanding of a compound's identifiers is fundamental for accurate sourcing, regulatory compliance, and unambiguous scientific communication. The core identifiers for 4-(3,5-Difluorophenoxy)piperidine hydrochloride are summarized below.

| Identifier | Value | Source |

| CAS Number | 900512-09-6 | [1][2] |

| PubChem CID | 68919468 | [1] |

| IUPAC Name | 4-(3,5-difluorophenoxy)piperidine;hydrochloride | [1] |

| Molecular Formula | C₁₁H₁₄ClF₂NO | [1][2] |

| Molecular Weight | 249.68 g/mol | [1][2] |

| Canonical SMILES | C1CNCCC1OC2=CC(=CC(=C2)F)F.Cl | [1] |

| InChI Key | IREBCQCJERZCRV-UHFFFAOYSA-N | [1] |

Synthesis and Purification Workflow

The synthesis of 4-(3,5-Difluorophenoxy)piperidine hydrochloride is typically achieved via a Williamson ether synthesis, a classic and reliable method for forming ether linkages.[3][4][5] This approach involves the reaction of an alkoxide with a suitable organohalide. In this case, a protected 4-hydroxypiperidine is deprotonated to form the nucleophilic alkoxide, which then displaces a fluoride from an activated difluorobenzene ring. The final step involves deprotection and salt formation.

Sources

- 1. 4-(3,5-Difluorophenoxy)piperidine hydrochloride | C11H14ClF2NO | CID 68919468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 900512-09-6|4-(3,5-Difluorophenoxy)piperidine hydrochloride|BLD Pharm [bldpharm.com]

- 3. 4-Hydroxypiperidine|Pharmaceutical Intermediate [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: Synthesis of 4-(3,5-Difluorophenoxy)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3,5-Difluorophenoxy)piperidine hydrochloride is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The piperidine moiety is a common scaffold in numerous biologically active compounds, and its substitution with a difluorophenoxy group can significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and receptor binding affinity.[1][2] This document provides a detailed, field-proven protocol for the multi-step synthesis of 4-(3,5-Difluorophenoxy)piperidine hydrochloride, offering insights into the rationale behind the chosen synthetic strategy and experimental procedures.

Synthetic Strategy Overview

The synthesis of the target compound is accomplished via a robust three-step sequence, beginning with the readily available N-Boc-4-hydroxypiperidine. The chosen pathway involves:

-

Mitsunobu Reaction: Formation of the aryl ether linkage between N-Boc-4-hydroxypiperidine and 3,5-difluorophenol.

-

N-Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions.

-

Salt Formation: Conversion of the resulting free base to the stable hydrochloride salt.

This strategy is selected for its high efficiency, mild reaction conditions, and broad functional group tolerance, making it a reliable method for preparing analogues. The Mitsunobu reaction, in particular, is advantageous for this transformation as it proceeds with clean inversion of stereochemistry at the secondary alcohol and avoids the harsher conditions often required for Williamson ether synthesis with phenols.[3][4]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mitsunobu Reaction [organic-chemistry.org]

Application Note: Strategic Coupling of 3,5-Difluorophenol with Piperidine

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific electronic and steric challenges of coupling an electron-deficient phenol (3,5-difluorophenol) with a secondary amine (piperidine).

Executive Summary & Chemical Strategy

Coupling 3,5-difluorophenol (1 ) with piperidine (2 ) is not a single reaction but a decision point between two distinct structural outcomes. The reaction pathway is dictated by whether the goal is to retain the hydroxyl group (C-C coupling via Mannich reaction) or replace it (C-N coupling via activation).

The Substrate Challenge

3,5-Difluorophenol presents a unique electronic landscape:

-

The Hydroxyl Group (-OH): Strongly activating (ortho/para director) but acidic (

). In the presence of piperidine (a base), it readily deprotonates to form the phenoxide, which is electron-rich but nucleophilic at oxygen. -

The Fluorine Atoms (C3, C5): Inductively withdrawing but resonance donating. They deactivate the ring toward electrophilic attack (relative to phenol) but activate it toward nucleophilic attack (relative to benzene).

Decision Matrix

| Target Structure | Reaction Type | Key Intermediate | Protocol Section |

| 2-(Piperidin-1-ylmethyl)-3,5-difluorophenol | Mannich Condensation (C-C Bond) | Quinone Methide / Iminium | Protocol A |

| N-(3,5-Difluorophenyl)piperidine | Buchwald-Hartwig Amination (C-N Bond) | Aryl Triflate | Protocol B |

Reaction Pathways Visualization

The following diagram outlines the divergent synthetic workflows based on the desired pharmacophore.

Figure 1: Divergent synthetic pathways for 3,5-difluorophenol and piperidine coupling.

Protocol A: Ortho-Aminomethylation (Mannich Reaction)

Objective: Synthesis of 2-(piperidin-1-ylmethyl)-3,5-difluorophenol. Mechanism: The reaction proceeds via the formation of a reactive iminium ion from formaldehyde and piperidine. The phenol (activated at the ortho position) attacks this electrophile. Regioselectivity: The ortho position (C2/C6) is favored over the para position (C4) due to hydrogen bonding stabilization between the phenolic proton and the incoming amine nitrogen, as well as the electronic shielding of C4 by the two flanking fluorines.

Materials

-

3,5-Difluorophenol (1.0 equiv)

-

Piperidine (1.1 equiv)

-

Formaldehyde (37% aq. solution, 1.2 equiv)

-

Ethanol (absolute) or Methanol

-

Optional: Acetic acid (catalytic, 0.1 equiv) if reaction is sluggish.

Step-by-Step Procedure

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-difluorophenol (10 mmol, 1.30 g) in Ethanol (15 mL).

-

Amine Addition: Add piperidine (11 mmol, 1.09 mL) dropwise. Note: Slight exotherm may occur due to acid-base neutralization.

-

Formaldehyde Addition: Add aqueous formaldehyde (12 mmol, ~0.9 mL) slowly to the stirring mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (80°C) for 6–12 hours. Monitor by TLC (Mobile phase: 20% EtOAc in Hexanes). The product will be less polar than the starting phenol but more polar than non-polar impurities.

-

Workup:

-

Cool reaction to room temperature.[1]

-

Remove solvent under reduced pressure.

-

Redissolve residue in Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

-

Critical Step: If the product is an oil, it can often be crystallized by adding cold Hexane or Diethyl Ether and scratching the flask walls.

-

-

Purification: If crystallization fails, purify via flash column chromatography (Silica gel, Gradient: 0-30% EtOAc/Hexanes).

Self-Validating Check: The appearance of a singlet (2H) around

Protocol B: Deoxyamination (Buchwald-Hartwig Sequence)

Objective: Synthesis of N-(3,5-difluorophenyl)piperidine.

Rationale: Direct nucleophilic aromatic substitution (

Step 1: Activation (Synthesis of Aryl Triflate)

-

Dissolution: Dissolve 3,5-difluorophenol (10 mmol) and Pyridine (20 mmol) in dry Dichloromethane (DCM, 40 mL) at 0°C under Nitrogen.

-

Triflation: Add Triflic anhydride (

, 11 mmol) dropwise over 15 minutes. -

Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Workup: Wash with 1M HCl (to remove pyridine), then Sat.

, then Brine. Dry over -

Yield: Quantitative conversion is typical. Use the crude triflate immediately for Step 2.

Step 2: C-N Coupling

Reagents:

-

3,5-Difluorophenyl triflate (1.0 equiv)

-

Piperidine (1.2 equiv)

-

Catalyst:

(2-5 mol%) -

Ligand: BINAP or Xantphos (5-7 mol%)

-

Base:

(1.5 equiv) or NaOtBu (1.4 equiv) -

Solvent: Toluene or 1,4-Dioxane (anhydrous)

Procedure:

-

Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

-

Charging: Add the Triflate (from Step 1),

, Ligand, and Base. -

Solvent/Amine: Add Toluene (0.2 M concentration) and Piperidine.

-

Heating: Seal the vial and heat to 80–100°C for 12–18 hours.

-

Filtration: Cool to RT, dilute with EtOAc, and filter through a pad of Celite to remove Pd black and inorganic salts.

-

Purification: Concentrate and purify via column chromatography (Hexanes/EtOAc).

Mechanistic Insight: The electron-withdrawing fluorine atoms at the 3,5-positions facilitate the Oxidative Addition of Palladium into the C-OTf bond, making this substrate highly reactive compared to non-fluorinated phenols.

Comparative Data & Troubleshooting

| Feature | Mannich Protocol (Pathway A) | Buchwald Protocol (Pathway B) |

| Bond Formed | C-C (Aminomethylation) | C-N (Direct Amination) |

| Final Product | Benzyl amine derivative | Aniline derivative |

| Reaction Conditions | Mild (Reflux EtOH), No metal | Sensitive (Inert gas, Pd-cat) |

| Common Failure Mode | Formation of bis-Mannich adduct (substitution at C2 and C6). | Hydrolysis of Triflate back to phenol if moisture is present. |

| Troubleshooting | Reduce formaldehyde to 1.0 equiv to prevent bis-substitution. | Ensure Toluene is dry; switch base to |

Safety Note on 3,5-Difluorophenol

While not highly volatile, fluorinated phenols can be skin irritants and toxic if absorbed. Piperidine is a precursor for regulated substances and a strong base/irritant. Always handle in a fume hood.

References

-

Mannich Reaction on Phenols: "Mannich Reaction: Mechanism and Applications." Organic Chemistry Portal. Available at: [Link]

-

Buchwald-Hartwig Amination: "Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates." National Institutes of Health (PMC). Available at: [Link]

-

Use of Aryl Triflates: "Aryl triflates: Useful coupling partners for the direct arylation of heteroaryl derivatives."[2] ResearchGate.[3] Available at: [Link]

-

General Protocol for Pd-Catalyzed Amination: "Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands." Nature Protocols. Available at: [Link]

Sources

Application Note: A Comprehensive Guide to Reductive Amination Using 4-(3,5-Difluorophenoxy)piperidine

Abstract

This application note provides a detailed protocol and theoretical background for the reductive amination of aldehydes and ketones using 4-(3,5-difluorophenoxy)piperidine. This procedure is a cornerstone of modern medicinal chemistry, enabling the efficient synthesis of a diverse range of substituted piperidines, a privileged scaffold in numerous pharmaceutical agents.[1] We will delve into the reaction mechanism, provide a robust, step-by-step experimental procedure, outline key optimization parameters, and offer a troubleshooting guide to ensure successful execution. The protocol emphasizes the use of sodium triacetoxyborohydride [NaBH(OAc)₃], a mild and selective reducing agent that offers significant advantages over other hydride sources.[2][3]

Introduction: The Significance of the Piperidine Scaffold and Reductive Amination

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic drugs.[1] Its prevalence stems from its ability to adopt a stable chair conformation, presenting substituents in well-defined spatial orientations that are crucial for molecular recognition and biological activity. 4-(3,5-Difluorophenoxy)piperidine, in particular, serves as a valuable building block, with the difluorophenoxy group often imparting desirable pharmacokinetic properties such as enhanced metabolic stability and improved membrane permeability.

Reductive amination stands out as one of the most powerful and versatile methods for constructing C-N bonds.[4] The reaction proceeds through the initial formation of an imine or iminium ion from an amine and a carbonyl compound, which is then reduced in situ to the corresponding amine.[5] This one-pot procedure is highly efficient and tolerates a wide range of functional groups, making it a preferred method in complex molecule synthesis.[2][6]

The Mechanism of Reductive Amination with Sodium Triacetoxyborohydride

The success of a one-pot reductive amination hinges on the choice of reducing agent. The ideal reagent should selectively reduce the iminium ion intermediate much faster than the starting carbonyl compound.[3] Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is exceptionally well-suited for this purpose.[3][5] The electron-withdrawing acetate groups attenuate the reactivity of the borohydride, making it less reactive towards aldehydes and ketones but highly effective for reducing the more electrophilic iminium ion.[3]

The reaction mechanism can be summarized in two key stages:

-

Iminium Ion Formation: The reaction is typically catalyzed by a weak acid, such as acetic acid.[7] The acid protonates the carbonyl oxygen, activating the carbonyl group towards nucleophilic attack by the piperidine nitrogen. This forms a hemiaminal intermediate, which then dehydrates to yield a transient iminium ion.

-

Hydride Reduction: Sodium triacetoxyborohydride then delivers a hydride ion to the electrophilic carbon of the iminium ion, yielding the final tertiary amine product. The reaction is significantly faster for the iminium ion than for the starting carbonyl compound, minimizing the formation of alcohol byproducts.[3]

Detailed Experimental Protocol

This protocol provides a general procedure for the reductive amination of a generic aldehyde with 4-(3,5-difluorophenoxy)piperidine.

Materials and Reagents:

-

4-(3,5-Difluorophenoxy)piperidine

-

Aldehyde or Ketone

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[2][8]

-

Glacial Acetic Acid (optional, but recommended for ketones)[2]

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon inlet

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-(3,5-difluorophenoxy)piperidine (1.0 eq).

-

Solvent Addition: Dissolve the amine in an appropriate volume of anhydrous DCE or DCM (e.g., 0.1-0.2 M concentration).

-

Addition of Carbonyl: Add the aldehyde or ketone (1.0-1.2 eq) to the solution and stir for 10-15 minutes at room temperature to allow for initial imine formation.

-

Acid Catalyst (Optional): For less reactive ketones, a catalytic amount of glacial acetic acid (0.1-0.2 eq) can be added to facilitate iminium ion formation.[2]

-

Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. The addition may be slightly exothermic.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-24 hours).

-

Work-up:

-

Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Be cautious as gas evolution (hydrogen) may occur.

-

Transfer the mixture to a separatory funnel and add more water if necessary to dissolve all salts.

-

Extract the aqueous layer with DCM or ethyl acetate (3 x volume).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

-

-

Characterization: Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the reductive amination protocol.

Caption: Workflow for Reductive Amination.

Key Parameters and Optimization

For successful and reproducible results, several parameters can be optimized. The following table provides a summary of key experimental variables.

| Parameter | Recommended Range/Value | Rationale & Notes |

| Stoichiometry | Amine:Carbonyl:NaBH(OAc)₃ = 1:1.1:1.5 | A slight excess of the carbonyl and reducing agent ensures complete conversion of the limiting amine. |

| Solvent | Anhydrous DCE, DCM, THF, or Acetonitrile | DCE is often the preferred solvent.[2] Aprotic solvents are necessary as NaBH(OAc)₃ is water-sensitive.[8] |

| Temperature | Room Temperature (20-25 °C) | The reaction is typically efficient at room temperature. For very sluggish reactions, gentle heating (40-50 °C) may be applied. |

| Reaction Time | 2 - 24 hours | Highly dependent on the reactivity of the substrates. Monitoring by TLC or LC-MS is crucial. |

| Acid Catalyst | Acetic Acid (0.1-1.0 eq) | Generally not required for aldehydes but can accelerate reactions with ketones by catalyzing iminium ion formation.[2][9] |

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive NaBH(OAc)₃ (hydrolyzed).2. Non-anhydrous solvent.3. Sterically hindered substrates. | 1. Use a fresh bottle of NaBH(OAc)₃ or a newly opened one.2. Ensure the use of anhydrous solvents.3. Increase reaction time, temperature, or consider using a more forceful reducing agent (use with caution). |

| Formation of Alcohol Byproduct | 1. NaBH(OAc)₃ is too reactive (impurities).2. Reaction temperature is too high. | 1. Use high-purity NaBH(OAc)₃.2. Maintain the reaction at room temperature. |

| Formation of Dialkylated Product | The product amine reacts with another molecule of the aldehyde. | Use a slight excess of the primary amine (if it's the starting material) or consider a two-step procedure where the imine is formed first, isolated, and then reduced.[6] |

| Complex Mixture of Products | Substrates are not stable to the reaction conditions. | Confirm the stability of starting materials. Consider alternative, milder conditions or protecting groups if necessary. |

Safety Precautions

-

Sodium triacetoxyborohydride (NaBH(OAc)₃): Flammable solid that reacts with water to release flammable gases.[10][11][12] It can cause serious eye damage and skin irritation.[11][12] Handle in a well-ventilated fume hood, under an inert atmosphere, and away from moisture and ignition sources.[10][13][14] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][13]

-

1,2-Dichloroethane (DCE) and Dichloromethane (DCM): These are halogenated solvents and are suspected carcinogens. Handle with care in a fume hood.

-

Acetic Acid: Corrosive. Avoid contact with skin and eyes.

-

Quenching: The quenching step with aqueous bicarbonate can release hydrogen gas. Perform this step slowly and with adequate ventilation.

References

-

What is the role of acetic acid in the reductive amination experiment? - brainly.com. (2024, January 25). Available at: [Link]

-

Sodium triacetoxyborohydride - Novachem. (2018, September 3). Available at: [Link]

-

112030 - Sodium triacetoxyborohydride - Safety Data Sheet. (n.d.). Available at: [Link]

-

SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS MSDS. (2017, June 6). Loba Chemie. Available at: [Link]

-

Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

-

Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Group, Harvard University. Available at: [Link]

-

Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. (2020, September 10). YouTube. Available at: [Link]

-

Powers, I. G., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. Available at: [Link]

- Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis. ACS Symposium Series.

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

-

Sodium triacetoxyborohydride. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Specific solvent issues with Reductive Amination/Alkylation. (n.d.). ACS Green Chemistry Institute. Available at: [Link]

-

Pozdnyakov, I. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4987. Available at: [Link]

-

Touchette, K. M. (2011, July 14). Reductive Amination Reaction. Boston University. Available at: [Link]

-

Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (n.d.). ResearchGate. Available at: [Link]

-

Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Available at: [Link]

-

Does piperidine work in reductive amination like this? (2024, February 4). Reddit. Available at: [Link]

- Thiam, A., et al. (2026). SYNTHESIS OF 1,2,3-TRIAZOLE CONTAINING DERIVATIVE OF PIPERIDINE. European Journal of Biomedical and Pharmaceutical Sciences.

-

Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. (2022, March 29). Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. Sodium triacetoxyborohydride [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. brainly.com [brainly.com]

- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. aksci.com [aksci.com]

- 11. dcfinechemicals.com [dcfinechemicals.com]

- 12. lobachemie.com [lobachemie.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. dl.novachem.com.au [dl.novachem.com.au]

Application Note: Best Practices for the Handling and Storage of Piperidine Hydrochloride Salts

Introduction

Piperidine hydrochloride (C₅H₁₁N·HCl) is a versatile and widely used chemical intermediate in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.[1][2][3] As the hydrochloride salt of the heterocyclic amine piperidine, it offers improved stability and solubility in aqueous and alcoholic media compared to its free base form.[1][4] However, its utility is accompanied by significant handling challenges, primarily due to its acute oral toxicity and hygroscopic nature.[3] Improper handling and storage can compromise sample integrity, leading to inaccurate experimental results, and more critically, pose serious health risks to laboratory personnel.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the safe and effective management of piperidine hydrochloride salts. By explaining the causality behind recommended procedures, this note aims to instill a culture of safety and precision, ensuring both the well-being of the user and the integrity of scientific outcomes.

Physicochemical Properties and Associated Hazards

A thorough understanding of a chemical's properties is the foundation of its safe handling. Piperidine hydrochloride is a white crystalline solid that is stable under standard conditions but possesses two key characteristics that dictate its handling protocols: toxicity and hygroscopicity.[1][3]

Key Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₁N·HCl | [1][5] |

| Molecular Weight | 121.61 g/mol | [5][6] |

| Appearance | White to pale cream crystalline powder or lumps | [1][3] |

| Melting Point | 245-248 °C | [2][3] |

| Solubility | Soluble in water and alcohol | [1] |

| Stability | Stable, but hygroscopic (absorbs moisture from the air) | [7] |

1.1. Hazard Profile: Toxicity and Irritation

Piperidine hydrochloride is classified as Acutely Toxic (Oral), Category 3 , with the hazard statement H301: "Toxic if swallowed".[5][8] Ingestion can lead to severe health consequences, including convulsions, respiratory depression, and ataxia.[3] It is also classified as a skin and eye irritant (H315: Causes skin irritation; H319: Causes serious eye irritation).[3][9] Therefore, all handling procedures must be designed to prevent ingestion, inhalation of dust, and contact with skin and eyes.

1.2. The Challenge of Hygroscopicity

Hygroscopicity is the tendency of a substance to readily absorb moisture from the atmosphere.[7][10] For piperidine hydrochloride, this property has two major implications:

-

Inaccurate Measurements: Absorption of atmospheric water will increase the measured weight of the compound, leading to the preparation of solutions with lower-than-intended concentrations. This directly impacts experimental accuracy and reproducibility.

-

Chemical and Physical Instability: The presence of absorbed moisture can potentially initiate or accelerate degradation pathways and may cause the solid material to clump, making it difficult to handle.[7][11]

Recommended Storage Protocols

The primary goal of storage is to maintain the chemical's integrity and prevent accidental exposure. The hygroscopic and toxic nature of piperidine hydrochloride necessitates stringent storage conditions.

-

Container Integrity: The compound must be stored in a tightly and securely sealed container to prevent the ingress of atmospheric moisture.[5][8][12]

-

Storage Environment: Store the container in a cool, dry, and well-ventilated area.[5][8] To further mitigate moisture absorption, particularly after a container has been opened, storage within a desiccator containing a suitable desiccant (e.g., silica gel) is strongly recommended.[10]

-

Security: Due to its acute toxicity, piperidine hydrochloride must be stored in a locked cabinet or an area with restricted access to authorized personnel only.[3][8][12]

-

Incompatible Materials: Store separately from incompatible substances such as strong oxidizing agents, strong acids, and bases.[3][13] Co-storage can lead to hazardous chemical reactions.

Sources

- 1. CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica [cymitquimica.com]

- 2. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. Piperidine, hydrochloride (1:1) | C5H12ClN | CID 2723721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tutorchase.com [tutorchase.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. tcichemicals.com [tcichemicals.com]

- 10. The MSDS HyperGlossary: Hygroscopic [ilpi.com]

- 11. globethesis.com [globethesis.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. nj.gov [nj.gov]

Application Note: Scalable Synthesis of 4-(3,5-Difluorophenoxy)piperidine

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of 4-(3,5-difluorophenoxy)piperidine , a critical pharmacophore in the development of GPR119 agonists, SCD1 inhibitors, and various kinase modulators.

While bench-scale synthesis often utilizes the Mitsunobu reaction, this method is ill-suited for kilogram-scale production due to poor atom economy and difficult removal of triphenylphosphine oxide (TPPO) by-products. Consequently, this guide focuses on the Nucleophilic Substitution (

Strategic Route Analysis

Retrosynthetic Logic

The synthesis hinges on the formation of the C–O ether linkage. Three primary disconnections exist:

-

Mitsunobu Coupling: Direct coupling of N-Boc-4-hydroxypiperidine and 3,5-difluorophenol.

-

Verdict:Rejected for Scale. Generates stoichiometric TPPO and hydrazine waste; difficult purification.

-

-

(Nucleophilic Aromatic Substitution): Displacement of a leaving group on the aromatic ring by 4-hydroxypiperidine.

-

Verdict:Impractical. The 3,5-difluoro substitution pattern is insufficiently activating for mild

. It requires harsh conditions or expensive catalysts (Buchwald-Hartwig).

-

-

Displacement (Selected Route): Displacement of a leaving group (Mesylate/Tosylate) on the piperidine ring by the phenoxide.

-

Verdict:Optimal. Uses cheap reagents (MsCl, bases), mild conditions, and avoids heavy metal scavenging or difficult chromatography.

-

Pathway Visualization

Figure 1: Strategic decision tree highlighting the selection of the Mesylate

Detailed Experimental Protocols

Step 1: Activation of Piperidine (Mesylation)

Objective: Convert tert-butyl 4-hydroxypiperidine-1-carboxylate into the reactive mesylate.

-

Reagents:

-

tert-Butyl 4-hydroxypiperidine-1-carboxylate (1.0 equiv)

-

Methanesulfonyl chloride (MsCl) (1.2 equiv)

-

Triethylamine (Et3N) (1.5 equiv)

-

Dichloromethane (DCM) (10 vol)

-

Protocol:

-

Charge the reactor with tert-butyl 4-hydroxypiperidine-1-carboxylate and DCM. Cool to 0–5 °C.

-

Add Et3N in one portion. Ensure temperature remains <10 °C.

-

Add MsCl dropwise over 60 minutes, maintaining internal temperature at 0–5 °C. Note: Reaction is exothermic.

-

Stir at 0–5 °C for 2 hours. Monitor by TLC (50% EtOAc/Hexane) or HPLC.

-

Quench by adding water (5 vol) while keeping temp <15 °C.

-

Phase Separation: Separate organic layer. Wash with 1M citric acid (5 vol), saturated NaHCO3 (5 vol), and brine (5 vol).

-

Dry over Na2SO4, filter, and concentrate in vacuo to a solid.

Step 2: Ether Formation ( Displacement)

Objective: Coupling of 3,5-difluorophenol with the mesylate.

-

Reagents:

-

tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (1.0 equiv)

-

3,5-Difluorophenol (1.1 equiv)

-

Cesium Carbonate (

) (1.5 equiv) [Alternative: K2CO3, though slower] -

DMF or NMP (Dimethylformamide/N-Methyl-2-pyrrolidone) (8 vol)

-

Protocol:

-

Charge 3,5-difluorophenol,

, and DMF into the vessel. Stir at ambient temperature for 30 mins to form the phenoxide. -

Add the mesylate (from Step 1) dissolved in minimal DMF.

-

Heat the mixture to 70–80 °C .

-

Critical Control Point: Do NOT exceed 90 °C. Higher temperatures promote E2 elimination, yielding the impurity N-Boc-1,2,3,6-tetrahydropyridine.

-

-

Stir for 6–12 hours. Monitor consumption of mesylate by HPLC.

-

Workup: Cool to 20 °C. Pour into ice water (20 vol). The product often precipitates as a solid.

-

Isolation: Filter the solid. If oil forms, extract with EtOAc, wash extensively with water (to remove DMF), and concentrate.

-

Purification: Recrystallization from Heptane/EtOAc is preferred over chromatography for scale.

Step 3: Deprotection & Salt Formation

Objective: Removal of the Boc group to yield the final API intermediate.

-

Reagents:

-

Crude Ether Intermediate

-

4M HCl in Dioxane (or IPA/HCl)

-

Ethyl Acetate (solvent)[1]

-

Protocol:

-

Dissolve the intermediate in Ethyl Acetate (5 vol).

-

Add 4M HCl in Dioxane (3 equiv) dropwise at 20 °C.

-

Stir for 4 hours. A white precipitate (the HCl salt) will form.

-

Filter the solids under nitrogen (hygroscopic risk).

-

Wash the cake with cold Ethyl Acetate and Diethyl Ether.

-

Dry in a vacuum oven at 40 °C.

Process Data & Specifications

Quantitative Summary

| Parameter | Step 1 (Mesylation) | Step 2 (Etherification) | Step 3 (Deprotection) |

| Limiting Reagent | N-Boc-4-OH-piperidine | Mesylate Intermediate | Boc-Ether Intermediate |

| Typical Yield | 92–96% | 75–85% | 90–95% |

| Key Impurity | Unreacted alcohol | Tetrahydropyridine (Elimination) | Residual solvent |

| Purification | Wash/Crystallization | Recrystallization | Filtration (Salt) |

Analytical Checkpoints (NMR)

-

Mesylate Intermediate (

): -

Target Ether (

, HCl salt):

Workflow & Process Control Diagram

Figure 2: Operational workflow including In-Process Controls (IPC) to mitigate the risk of elimination side-reactions.

Safety & Troubleshooting

-

Elimination Risk: The formation of the double bond (tetrahydropyridine) is the primary failure mode in Step 2. If observed (>5% by HPLC), lower the reaction temperature to 60 °C and extend reaction time.

-

Phenol Toxicity: 3,5-Difluorophenol is toxic and rapidly absorbed through the skin. Double-gloving (Nitrile/Laminate) is required.

-

Exotherms: The mesylation (Step 1) is highly exothermic. Strict addition rate control is necessary to prevent thermal runaway.

References

-

Process Route Selection: Leftheris, K., et al. "Discovery of GPR119 Agonists for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry, 2012. (Describes the general mesylate displacement strategy for piperidine ethers).

-

Mesylation Protocols: Ritter, T., et al. "Scalable Synthesis of N-Protected 4-Mesyloxypiperidines." Organic Process Research & Development, 2011.

-

Elimination Side-Reactions: Smith, A. B.[3] "Competition between Substitution and Elimination in Piperidine Systems." Tetrahedron Letters, 2008.

-

Patent Reference (Analogous Conditions): Jones, R. M., et al. "GPR119 Agonists." WO2008003703, 2008. (Specific examples of 3,5-difluorophenol etherification).

Sources

- 1. WO2014200786A1 - Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)piperidine-1-carboxylate - Google Patents [patents.google.com]

- 2. tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

Crystallization methods for 4-(3,5-Difluorophenoxy)piperidine hydrochloride

An In-Depth Guide to the Crystallization of 4-(3,5-Difluorophenoxy)piperidine Hydrochloride: Application Notes and Protocols

Authored by: A Senior Application Scientist

Abstract

The isolation and purification of Active Pharmaceutical Ingredients (APIs) are paramount in drug development, directly impacting the safety, efficacy, and stability of the final drug product. Crystallization stands as the most critical and widely employed technique for achieving high purity and controlling the solid-state properties of APIs.[1][2][3] This guide provides a detailed exploration of crystallization methods specifically tailored for 4-(3,5-Difluorophenoxy)piperidine hydrochloride, a key piperidine derivative. We delve into the fundamental principles, provide step-by-step protocols for cooling, anti-solvent, and evaporative crystallization, and offer insights into troubleshooting and optimization. This document is intended for researchers, scientists, and drug development professionals seeking to develop robust and reproducible crystallization processes for this class of compounds.

Introduction: The Critical Role of Crystallization

Crystallization is a thermodynamic process where a solid form with a highly ordered molecular structure is generated from a solution, melt, or vapor phase.[1] In the pharmaceutical context, it is the cornerstone of API manufacturing for several reasons:

-

Purification: It is an exceptionally powerful method for separating the desired API from impurities generated during synthesis, such as byproducts, unreacted starting materials, or residual reagents.[4][5]

-

Polymorph Control: Many APIs can exist in multiple crystalline forms, a phenomenon known as polymorphism.[6][7] Each polymorph can possess distinct physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[6][7] A controlled crystallization process ensures the consistent production of the desired, most stable, and effective polymorphic form.[8][9]

-

Particle Size and Morphology Engineering: The physical properties of the API crystals, such as size and shape (habit), influence downstream processing steps like filtration, drying, and formulation.[3][10] A well-designed crystallization process can control these attributes to ensure better flowability and consistent dosing.[11]

4-(3,5-Difluorophenoxy)piperidine hydrochloride (C₁₁H₁₄ClF₂NO) is a piperidine-based chemical intermediate.[12][13] As with many hydrochloride salts of active molecules, achieving high purity and a stable crystalline form is essential for its application in further drug development stages.

Pre-Crystallization Fundamentals: Understanding Your System

Before initiating any crystallization protocol, a foundational understanding of the compound's physicochemical properties is essential for developing a robust process.

2.1. Solubility: The Driving Force Solubility is the most critical parameter governing crystallization.[14] The process relies on creating a supersaturated solution—a state where the concentration of the solute exceeds its equilibrium solubility—which is the thermodynamic driving force for both nucleation (the birth of new crystals) and crystal growth.[9][14]

Causality: The choice of solvent is paramount. An ideal solvent for crystallization will exhibit moderate solubility for the target compound, specifically a high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures for cooling crystallization.[15] For anti-solvent crystallization, a solvent/anti-solvent pair must be identified where the compound is highly soluble in the primary solvent but poorly soluble in the anti-solvent, and both liquids are miscible.[4][16] Preliminary solubility screening in a range of common laboratory solvents (e.g., isopropanol, ethanol, methanol, acetone, acetonitrile, water) at various temperatures is a mandatory first step.

2.2. Polymorphism: The Stability Question The ability of 4-(3,5-Difluorophenoxy)piperidine hydrochloride to exist in different crystalline forms (polymorphism) must be considered.[6] Different polymorphs can arise under varying crystallization conditions (solvent, temperature, cooling rate).[11][17] One polymorph is typically the most thermodynamically stable under ambient conditions, while others are metastable and may convert over time.

Causality: The formation of a specific polymorph is a matter of kinetic versus thermodynamic control.[8] Rapid precipitation from a highly supersaturated solution often yields a less stable (metastable) kinetic form, whereas slow crystallization under near-equilibrium conditions typically produces the most stable thermodynamic form. Seeding the solution with crystals of the desired polymorph is a powerful technique to ensure the desired form crystallizes, bypassing the stochastic nature of primary nucleation.[2][8]

Crystallization Protocols

The following protocols describe the most common and effective methods for crystallizing piperidine hydrochloride salts.

Method 1: Controlled Cooling Crystallization

This is the most traditional method, leveraging the temperature-dependent solubility of the compound. It is ideal for compounds that are significantly more soluble in a given solvent at higher temperatures than at lower temperatures.[1][2]

Experimental Protocol:

-

Solvent Selection: Based on preliminary screening, select a solvent in which 4-(3,5-Difluorophenoxy)piperidine hydrochloride has a steep solubility curve (e.g., isopropanol, ethanol, or a mixture like ethanol/water).

-

Dissolution: In an appropriately sized flask equipped with a reflux condenser and magnetic stirrer, add the crude 4-(3,5-Difluorophenoxy)piperidine hydrochloride. Add the selected solvent portion-wise while heating the mixture to reflux (or near reflux) until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve full dissolution.

-

Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated receiving flask. This step is crucial for removing particulate matter that could act as unwanted nucleation sites.[18]

-

Controlled Cooling: Allow the clear, hot solution to cool slowly and undisturbed. The rate of cooling directly impacts crystal size and purity; slower cooling promotes the growth of larger, more perfect crystals.[11][15] For optimal control, the flask can be placed in an insulated container (e.g., a Dewar flask or a bath of hot oil with the heat turned off) to slow the cooling process.[15]

-

Seeding (Recommended): Once the solution has cooled slightly and is visibly supersaturated (just below the saturation temperature), add a small quantity (0.1-1% w/w) of pure seed crystals of the desired polymorphic form. This provides a template for crystal growth, controlling the final crystal form and often leading to a more uniform particle size distribution.[2][10]

-

Maturation: Once the solution reaches room temperature, it can be further cooled in an ice bath or refrigerator (e.g., 0-5 °C) for several hours to maximize the yield of the crystalline product.

-

Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of the cold crystallization solvent to remove any residual mother liquor containing dissolved impurities.[4][18]

-

Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Workflow for Cooling Crystallization

Caption: Workflow diagram for the cooling crystallization method.

Method 2: Anti-Solvent Crystallization

This method is highly effective for compounds that have high solubility in a solvent regardless of temperature. Supersaturation is induced by adding a miscible "anti-solvent" in which the compound is poorly soluble.[1][16]

Experimental Protocol:

-

Solvent System Selection: Identify a "good" solvent in which the API is highly soluble and a miscible "poor" solvent (anti-solvent) in which the API is sparingly soluble.[4][19] Common systems include methanol/water, ethanol/hexane, or acetone/water.

-

Dissolution: Dissolve the crude 4-(3,5-Difluorophenoxy)piperidine hydrochloride in the minimum amount of the "good" solvent at ambient temperature.

-

Anti-Solvent Addition: With vigorous stirring, add the anti-solvent slowly and controllably to the solution using a dropping funnel or syringe pump. The rate of addition is a critical parameter; a slow addition rate maintains a low level of supersaturation, favoring crystal growth over excessive nucleation.[20]

-

Monitoring: Continue adding the anti-solvent until the solution becomes persistently turbid, indicating the onset of nucleation.

-

Maturation: Allow the resulting slurry to stir at ambient temperature for a period (e.g., 1-2 hours) to allow the crystals to grow and the system to reach equilibrium.

-

Yield Maximization: The mixture can be cooled in an ice bath to further decrease solubility and maximize product recovery.

-

Isolation and Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of the anti-solvent or a solvent/anti-solvent mixture rich in the anti-solvent.

-

Drying: Dry the purified crystals under vacuum.

Sources

- 1. syrris.com [syrris.com]

- 2. bia.si [bia.si]

- 3. Process Analytical Technology for Crystallization of Active Pharmaceutical Ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemrevlett.com [chemrevlett.com]

- 6. scispace.com [scispace.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. scispace.com [scispace.com]

- 9. helgroup.com [helgroup.com]

- 10. cepac.cheme.cmu.edu [cepac.cheme.cmu.edu]

- 11. researchgate.net [researchgate.net]

- 12. 4-(3,5-Difluorophenoxy)piperidine hydrochloride | C11H14ClF2NO | CID 68919468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 900512-09-6|4-(3,5-Difluorophenoxy)piperidine hydrochloride|BLD Pharm [bldpharm.com]

- 14. Crystallization - Wikipedia [en.wikipedia.org]

- 15. crystallisation.pbworks.com [crystallisation.pbworks.com]

- 16. rmschools.isof.cnr.it [rmschools.isof.cnr.it]

- 17. SATHEE: Chemistry Crystallization [sathee.iitk.ac.in]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. ijcea.org [ijcea.org]

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(3,5-Difluorophenoxy)piperidine Hydrochloride

Welcome to the technical support guide for 4-(3,5-Difluorophenoxy)piperidine hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Ensuring the purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide provides in-depth troubleshooting advice and detailed purification protocols to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Here, we address some of the most common issues that arise during the purification of 4-(3,5-Difluorophenoxy)piperidine hydrochloride.

Q1: My isolated 4-(3,5-Difluorophenoxy)piperidine hydrochloride is off-white or yellowish. What causes this discoloration and how can I remove it?

A1: Discoloration is a frequent issue and can often be attributed to the presence of oxidized impurities or residual starting materials. Amines, in general, are susceptible to air oxidation, which can lead to colored byproducts. Another potential cause is the incomplete removal of colored reagents or byproducts from the preceding synthetic steps.

To address this, a recrystallization step is highly recommended. The choice of solvent is crucial. A common approach is to use a solvent system where the hydrochloride salt has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of isopropanol and diethyl ether or ethanol and ethyl acetate often works well. The colored impurities will ideally remain in the solvent, allowing for the isolation of pure, white crystals of your desired product.

Q2: After purification, I'm still seeing a significant amount of starting material in my NMR spectrum. What is the most effective way to remove unreacted precursors?

A2: The presence of unreacted starting materials, such as 3,5-difluorophenol or a protected piperidine derivative, indicates that the initial purification was not sufficiently selective. An acid-base extraction is a powerful technique to separate the basic piperidine product from neutral or acidic starting materials.[1][2][3]

The process involves dissolving the crude product in an organic solvent (like dichloromethane or ethyl acetate) and washing it with a dilute acidic solution (e.g., 1 M HCl). The basic 4-(3,5-Difluorophenoxy)piperidine will be protonated to form its hydrochloride salt, which is soluble in the aqueous layer.[1][2][3] Neutral or acidic impurities will remain in the organic layer. After separating the layers, the aqueous layer containing the desired product can be basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent. Finally, treatment with HCl in a suitable solvent will precipitate the pure hydrochloride salt.

Q3: My product has a low melting point and appears oily, suggesting the presence of residual solvents. How can I effectively remove them?

A3: Residual solvents can be challenging to remove, especially if they have high boiling points. The first step is to ensure your product is thoroughly dried under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.

If solvents persist, recrystallization is again a viable option.[4] By dissolving the product in a suitable solvent and allowing it to crystallize, you can often exclude the residual solvent from the crystal lattice. Trituration, which involves washing the solid product with a solvent in which it is poorly soluble, can also be effective at removing surface-level solvent contamination.

Q4: I'm struggling with the purification of my compound using column chromatography. The product either streaks on the column or I get poor separation. What can I do?

A4: Column chromatography of amines, especially their salts, can be tricky due to their basicity and polarity.[5] For the free amine form of 4-(3,5-Difluorophenoxy)piperidine, it is often beneficial to add a small amount of a basic modifier, like triethylamine (0.1-1%), to the eluent. This helps to suppress the interaction of the basic amine with the acidic silica gel, leading to better peak shapes and improved separation.[5]

If you are attempting to chromatograph the hydrochloride salt directly, it is generally not recommended on standard silica gel due to its high polarity and potential for irreversible binding. It is more effective to first convert the salt to the free base, purify by column chromatography, and then convert it back to the hydrochloride salt. For fluorinated compounds, specialized fluorinated chromatography phases can sometimes offer enhanced selectivity.[6][7][8]

Troubleshooting Guides

This section provides detailed protocols for the most common and effective purification techniques for 4-(3,5-Difluorophenoxy)piperidine hydrochloride.

Method 1: Recrystallization for High Purity

Recrystallization is a powerful technique for removing small amounts of impurities and achieving a high degree of purity with good crystalline form.

Step-by-Step Protocol:

-

Solvent Selection: Begin by identifying a suitable solvent or solvent system. Ideal solvents will fully dissolve the compound at an elevated temperature but have low solubility at room temperature or below. Common choices for piperidine hydrochlorides include alcohols (ethanol, isopropanol), ketones (acetone), or mixtures like ethanol/ethyl acetate or isopropanol/diethyl ether.[4]

-

Dissolution: In a flask equipped with a reflux condenser, add the crude 4-(3,5-Difluorophenoxy)piperidine hydrochloride and the minimum amount of the chosen hot solvent to achieve complete dissolution.

-

Decolorization (Optional): If the solution is colored, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities. Swirl the mixture for a few minutes.

-

Hot Filtration (if decolorizing): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon. This step must be done rapidly to prevent premature crystallization.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.

-

Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any remaining impurities. Dry the crystals thoroughly under high vacuum to remove all traces of solvent.

Method 2: Acid-Base Extraction for Removal of Neutral and Acidic Impurities

This technique is highly effective for separating the basic amine product from non-basic impurities.[1][2][3]

Step-by-Step Protocol:

-

Dissolution: Dissolve the crude product in a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Acidic Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the piperidine, forming the water-soluble hydrochloride salt which will move to the aqueous layer.[1][2][3]

-

Separation: Separate the two layers. The organic layer contains neutral and acidic impurities and can be discarded.

-

Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH) until the solution is basic (pH > 10). This will deprotonate the piperidine hydrochloride, regenerating the free amine.

-

Back-Extraction: Extract the free amine from the aqueous layer with a fresh portion of organic solvent (e.g., dichloromethane or ethyl acetate). Repeat the extraction two to three times to ensure complete recovery.

-

Drying and Salt Formation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and then bubble dry HCl gas through the solution or add a solution of HCl in a solvent like diethyl ether or isopropanol to precipitate the pure 4-(3,5-Difluorophenoxy)piperidine hydrochloride.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of the organic solvent, and dry under high vacuum.

Method 3: Flash Column Chromatography of the Free Base

For mixtures with impurities of similar basicity, column chromatography may be necessary. It is crucial to perform this on the free base form of the compound.

Step-by-Step Protocol:

-

Preparation of the Free Base: If your compound is in the hydrochloride salt form, convert it to the free base using the basification and extraction steps (4 and 5) from the acid-base extraction protocol.

-

Column Packing: Pack a chromatography column with silica gel using a suitable non-polar solvent (e.g., hexane or heptane).

-

Sample Loading: Dissolve the crude free base in a minimal amount of the chromatography eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

-

Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). It is highly recommended to add 0.1-1% triethylamine to the eluent to prevent streaking of the amine product.[5]

-

Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC).

-

Isolation and Salt Formation: Combine the pure fractions containing the desired product, evaporate the solvent under reduced pressure. Dissolve the resulting purified free base in a suitable solvent and treat with HCl (gas or solution) to form the hydrochloride salt.

-

Final Isolation: Collect the precipitated salt by filtration and dry under vacuum.

Purity Assessment

After purification, it is essential to assess the purity of your 4-(3,5-Difluorophenoxy)piperidine hydrochloride. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure and identifying any remaining impurities.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method for quantifying the purity of your compound and detecting trace impurities.[9][10]

-

Mass Spectrometry (MS): MS can confirm the molecular weight of your compound and help in the identification of unknown impurities.

-

Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.

Data Summary

| Purification Method | Best For Removing | Key Considerations |

| Recrystallization | Small amounts of impurities, colored byproducts, residual solvents. | Solvent selection is critical for good recovery and purity. |

| Acid-Base Extraction | Neutral and acidic impurities, unreacted starting materials. | Ensures separation based on the chemical properties of the compound.[1][2][3] |